Competitive IDO Inhibition: Benzofuranylalanine vs. Tryptophan and 1-Methyl-Tryptophan
β-(3-Benzofuranyl)-DL-alanine competitively inhibits rabbit small intestinal indoleamine 2,3‑dioxygenase with Ki values in the range of 7–70 µM against both D‑Trp and L‑Trp substrates, a potency comparable to 1‑methyl‑DL‑tryptophan (Ki ~34 µM) and the sulfur analog benzothienylalanine (Ki ~40 µM) [1]. Critically, unlike tryptophan, benzofuranylalanine is not metabolized by the enzyme, establishing it as a pure, non‑turnover inhibitor [1].
| Evidence Dimension | IDO inhibition constant (Ki) |
|---|---|
| Target Compound Data | 7–70 µM (DL racemate) |
| Comparator Or Baseline | 1-Methyl-DL-tryptophan (Ki ~34 µM); L-tryptophan (substrate, not inhibitor); Benzothienylalanine (Ki ~40 µM) |
| Quantified Difference | Comparable micromolar potency; unique non‑metabolizable inhibitor profile vs. tryptophan |
| Conditions | Rabbit small intestinal IDO; optical absorption and CD spectroscopy; ferrous‑CO enzyme model |
Why This Matters
The non‑metabolizable inhibitor character makes benzofuranylalanine a valuable tool compound for studying IDO‑mediated immune suppression without the confounding effects of metabolic turnover, a key requirement for immuno‑oncology target validation.
- [1] Cady SG, Sono M. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Arch Biochem Biophys, 291(2):326-33. PMID: 1952947. View Source
